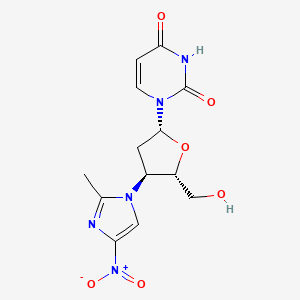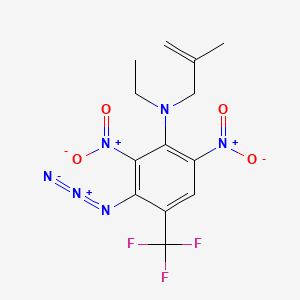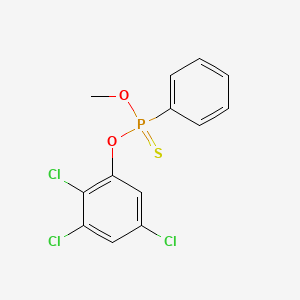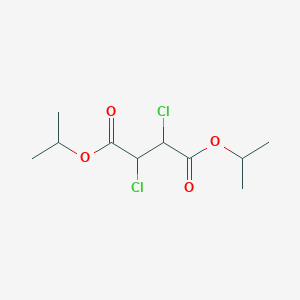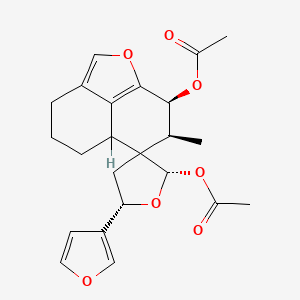
Spiro(furan-3(2H),6'-(6H)naphtho(1,8-bc)furan)-2,8'-diol, 5-(3-furanyl)-3',4,4',5,5',5'a,7',8'-octahydro-7'-methyl-, diacetate, (5'aS-(5'aalpha,6'beta(2R*,5R*),7'beta,8'beta))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol, 5-(3-furanyl)-3’,4,4’,5,5’,5’a,7’,8’-octahydro-7’-methyl-, diacetate, (5’aS-(5’aalpha,6’beta(2R*,5R*),7’beta,8’beta))- is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
The synthesis of Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the furan and naphthofuran precursors, followed by their cyclization under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Wissenschaftliche Forschungsanwendungen
Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol include other spiro compounds with fused ring structures. These compounds share some chemical properties but differ in their specific functional groups and overall molecular architecture. Examples include:
Eigenschaften
CAS-Nummer |
136176-61-9 |
|---|---|
Molekularformel |
C23H26O7 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
[(2'S,5'S,10S,11S)-2'-acetyloxy-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3-diene-9,3'-oxolane]-11-yl] acetate |
InChI |
InChI=1S/C23H26O7/c1-12-20(28-13(2)24)21-19-16(11-27-21)5-4-6-17(19)23(12)9-18(15-7-8-26-10-15)30-22(23)29-14(3)25/h7-8,10-12,17-18,20,22H,4-6,9H2,1-3H3/t12-,17?,18+,20+,22-,23?/m1/s1 |
InChI-Schlüssel |
ROZIKSQPGZJREI-XHDLNSPZSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C2=C3C(C14C[C@H](O[C@H]4OC(=O)C)C5=COC=C5)CCCC3=CO2)OC(=O)C |
Kanonische SMILES |
CC1C(C2=C3C(C14CC(OC4OC(=O)C)C5=COC=C5)CCCC3=CO2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)
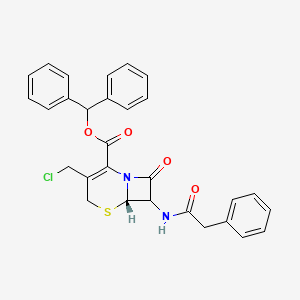
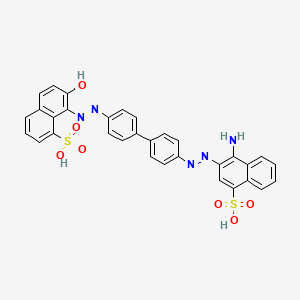

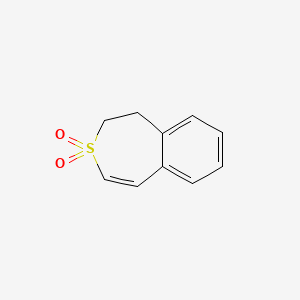

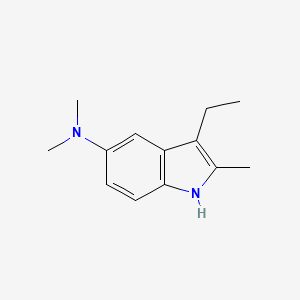

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)

